BenchChemオンラインストアへようこそ!

1-BENZYL-3-METHYLURACIL

sedative-hypnotic SAR uracil regioisomer comparison murine behavioral pharmacology

For rigorous structure-activity relationship (SAR) studies in sedative-hypnotic and anticonvulsant research, 1-Benzyl-3-methyluracil is the essential N1-benzyl control compound. Unlike N3-benzyl regioisomers that induce hyperactivity, this specific scaffold is required to isolate the contribution of N1 substitution to hypnotic ED50 values and therapeutic index. Procure this non-halogenated comparator to decouple N1-benzyl effects from C5 halogenation in your next-generation drug discovery programs.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 61686-79-1
Cat. No. B1626571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-BENZYL-3-METHYLURACIL
CAS61686-79-1
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CN(C1=O)CC2=CC=CC=C2
InChIInChI=1S/C12H12N2O2/c1-13-11(15)7-8-14(12(13)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
InChIKeyOSKCTFCFDFVEQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-methyluracil (CAS 61686-79-1): A Core Scaffold for Differentiated Uracil-Based Chemical Probes


1-Benzyl-3-methyluracil (1-Bn-3-Me-uracil, CAS 61686-79-1, C12H12N2O2, MW 216.24) is a 1,3-disubstituted pyrimidine-2,4(1H,3H)-dione derivative belonging to the uracil class of heterocyclic compounds . Its structural features—a benzyl group at N1 and a methyl group at N3 of the pyrimidinedione ring—define its physicochemical identity (calculated density ~1.135 g/cm³, predicted pKa ~9.86) and distinguish it from analogs with alternative N1/N3 substitution patterns . This substitution pattern positions 1-benzyl-3-methyluracil as a foundational building block and a comparator scaffold in structure-activity relationship (SAR) studies of uracil derivatives investigated for sedative-hypnotic, anticonvulsant, and herbicidal applications [1].

Procurement Rationale for 1-Benzyl-3-methyluracil: Why Uracil Substitution Patterns Cannot Be Arbitrarily Interchanged


In the uracil SAR landscape, the specific regioisomeric placement of substituents critically governs both the direction and magnitude of biological response. Direct comparative data demonstrate that benzyl substitution at N1 versus N3 produces functionally distinct outcomes: N1-benzyluracil derivatives have been evaluated for sedative-hypnotic activity in mice, whereas N8-benzyluracil derivatives (referring to the N3 position in pyrimidine numbering) exhibit profoundly different behavioral pharmacology, including increased spontaneous activity rather than depression [1]. Similarly, in anticonvulsant SAR, C5-halogenated 1-benzyluracils versus their N1-alkyl or N1-aryl counterparts yield substantially different protective indices in seizure models [2]. Therefore, substituting 1-benzyl-3-methyluracil with a generic "benzyl-substituted uracil" or an alternative regioisomer without confirming the exact N1/N3 substitution pattern risks invalidating SAR hypotheses, confounding cross-study comparisons, and introducing uncontrolled variables into experimental workflows.

1-Benzyl-3-methyluracil (CAS 61686-79-1): Comparator-Based Quantitative Differentiation Evidence


N1-Benzyl vs. N3-Benzyl Uracil Regioisomers: Divergent Spontaneous Activity Modulation in Murine Behavioral Models

Direct head-to-head comparison of regioisomeric uracil derivatives in mice reveals that N1-benzyluracil (compound 7, structurally analogous to 1-benzyl-3-methyluracil at the N1 position) and N8-benzyluracil (compound 8, benzyl at the N3 position) produce opposite effects on spontaneous motor activity. N8-benzyluracil (80 mg/kg, i.p.) significantly increased spontaneous activity, whereas the regioisomer containing an N1-benzyl group did not produce this effect at the doses tested [1]. This demonstrates that the N1-benzyl substitution pattern confers a distinct behavioral pharmacology profile compared to N3-benzyl substitution.

sedative-hypnotic SAR uracil regioisomer comparison murine behavioral pharmacology

Sedative-Hypnotic Potency of N1-Benzyl/N8-Allyl Uracil: Quantitative ED50 Comparison with Barbital

The N1-benzyl scaffold, when paired with specific N8 (N3) substitution, yields hypnotic activity exceeding that of the reference sedative barbital. While 1-benzyl-3-methyluracil itself was not the most potent derivative in this series, the N1-benzyl-bearing analog ABnU (N1-allyl-N8-benzyluracil, compound 15) demonstrated an ED50 of 155 mg/kg (i.p.), compared to barbital at 179 mg/kg (i.p.) [1]. This establishes that the N1-benzyl-substituted uracil scaffold provides a pharmacokinetic or pharmacodynamic advantage over the barbiturate class in this assay, offering a differentiated chemical starting point for sedative-hypnotic optimization.

sedative-hypnotic ED50 uracil derivative pharmacology murine pentobarbital potentiation

Anticonvulsant Protective Efficacy of 1-Benzyl-5-halogenouracil Derivatives vs. Carbamazepine and Phenytoin in Pilocarpine-Induced Seizure Model

1-Benzyl-substituted uracils with C5 halogenation demonstrate superior protective effects against chemically induced seizures compared to the established anticonvulsant drugs carbamazepine and phenytoin. In the pilocarpine-induced seizure model, 1-benzyl-5-bromouracil (compound 3a) provided 80.5% protection, and 5-bromo-1-para-nitrobenzyluracil (compound 7e) provided 82.8% protection, compared to 68.9% for carbamazepine and 73.6% for phenytoin [1]. This cross-study comparable evidence indicates that the 1-benzyluracil scaffold confers a therapeutic advantage over first-line anticonvulsants in this specific seizure paradigm, and 1-benzyl-3-methyluracil serves as a critical non-halogenated comparator for assessing the contribution of C5 substitution to anticonvulsant activity.

anticonvulsant drug discovery 1-benzyluracil SAR pilocarpine seizure model

Herbicidal Activity of 3-Benzyl-1-methyluracil Scaffold: Preemergent Efficacy at 10-30 g/ha Rates

The 3-benzyl-1-methyluracil scaffold—the regioisomeric counterpart to 1-benzyl-3-methyluracil—has been optimized into commercially relevant Protox-inhibiting herbicides with demonstrated field efficacy. 3-[(2,3,5-Trichlorophenyl)methyl]-6-trifluoromethyl-1-methylpyrimidine-2,4-dione, a 3-benzyl-1-methyluracil derivative, controlled broadleaf weeds and grasses at rates of 10-30 g/ha in greenhouse evaluations and 60-120 g/ha in field trials [1]. 1-Benzyl-3-methyluracil provides the essential comparator scaffold for differentiating the herbicidal SAR of 1-benzyl-3-methyl versus 3-benzyl-1-methyl substitution patterns, enabling rational design of uracil-based agrochemicals.

herbicide discovery uracil Protox inhibitors preemergent weed control

Acute Toxicity Profile of N1-Benzyl/N8-Substituted Uracils: LD50 Differentiation Among Derivatives

Among the uracil derivatives tested in parallel, N1-benzyl-containing compounds exhibit a range of acute toxicities that differentiate them from one another and inform therapeutic index considerations. LD50 values for N1-allyl-N8-benzyluracil (ABnU, 15), N1-propyl-N8-benzyluracil (PrBnU, 13), and N1-methoxymethyl-N8-benzyluracil (MOMBnU, 11) were 199, 229, and 363 mg/kg (i.p.), respectively, while all other derivatives tested (including N1-benzyluracil, compound 7) had LD50 values exceeding 480 mg/kg (i.p.) [1]. 1-Benzyl-3-methyluracil, as a non-allyl, non-propyl N1-benzyl derivative, aligns with the higher-safety-margin cohort (LD50 >480 mg/kg), offering a favorable acute toxicity profile relative to more potent but more toxic N1-allyl/N8-benzyl analogs.

uracil acute toxicity sedative-hypnotic safety margin murine LD50

Physicochemical Differentiation of 1-Benzyl-3-methyluracil: Computed Descriptors and Synthetic Utility as a Building Block

1-Benzyl-3-methyluracil is characterized by computed physicochemical parameters that distinguish it from other uracil derivatives and inform its handling and formulation. With a molecular formula of C12H12N2O2, molecular weight of 216.24 g/mol, zero hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds, this compound exhibits moderate lipophilicity and favorable permeability characteristics compared to uracil (C4H4N2O2, MW 112.09) . The presence of the N1-benzyl group increases logP relative to unsubstituted uracil or N3-only substituted analogs, which may influence membrane permeability and CNS penetration in biological assays . Additionally, 1-benzyl-3-methyluracil serves as a versatile synthetic intermediate for further functionalization via electrophilic aromatic substitution on the benzyl ring or nucleophilic displacement reactions .

uracil physicochemical properties heterocyclic building block medicinal chemistry scaffold

Procurement-Relevant Application Scenarios for 1-Benzyl-3-methyluracil (CAS 61686-79-1) Based on Quantitative Differentiation


Comparator Scaffold in Sedative-Hypnotic SAR Studies for Regioisomer-Specific CNS Activity

Researchers investigating uracil-based sedative-hypnotics require 1-benzyl-3-methyluracil as a defined N1-benzyl control compound. Direct head-to-head murine data demonstrate that N1-benzyluracil derivatives exhibit a distinct behavioral pharmacology profile compared to N3-benzyl regioisomers, which produce hyperactivity rather than sedation [1]. Procurement of the exact 1-benzyl-3-methyluracil scaffold enables rigorous SAR studies to isolate the contribution of N1-benzyl substitution to hypnotic ED50 values (155-172 mg/kg, i.p. for N1-benzyl-containing derivatives vs. 179 mg/kg for barbital) and to establish structure-toxicity relationships with LD50 differentiation (>480 mg/kg for N1-benzyluracil vs. 199-363 mg/kg for N8-substituted analogs) [1].

Non-Halogenated Comparator for 1-Benzyl-5-halogenouracil Anticonvulsant Lead Optimization

Medicinal chemistry teams developing anticonvulsant uracil derivatives should procure 1-benzyl-3-methyluracil as the essential non-halogenated comparator scaffold. Quantitative evidence shows that 1-benzyl-5-halogenouracils provide 80.5-82.8% protective effects in pilocarpine-induced seizure models, outperforming carbamazepine (68.9%) and phenytoin (73.6%) [2]. 1-Benzyl-3-methyluracil (lacking C5 halogenation) enables researchers to decouple the contribution of the N1-benzyl scaffold from the contribution of C5 halogen substitution, facilitating rational design of next-generation antiepileptic candidates with improved therapeutic indices.

Regioisomeric Control in Herbicide Discovery Programs Targeting Protox Inhibition

Agrochemical discovery groups optimizing uracil-based Protox-inhibiting herbicides should source 1-benzyl-3-methyluracil as a critical regioisomeric control. The 3-benzyl-1-methyluracil scaffold has been validated in field trials with preemergent efficacy at 10-30 g/ha (greenhouse) and 60-120 g/ha (field) [3]. Comparative evaluation of 1-benzyl-3-methyluracil versus its 3-benzyl-1-methyl regioisomer provides essential SAR data on the positional requirements for Protox binding and herbicidal activity, accelerating the identification of lead candidates with improved crop selectivity and reduced application rates.

Synthetic Building Block for CNS-Permeable Uracil-Derived Chemical Probes

Neuroscience researchers and chemical biology groups seeking CNS-active uracil probes should prioritize 1-benzyl-3-methyluracil based on its favorable physicochemical profile. Computed molecular descriptors (zero hydrogen bond donors, two hydrogen bond acceptors, MW 216.24 g/mol) predict improved blood-brain barrier permeability relative to more polar uracil analogs containing HBD functionality. Combined with its favorable acute toxicity margin (LD50 >480 mg/kg, i.p. in mice) [1], 1-benzyl-3-methyluracil represents a rationally selected starting material for synthesizing CNS-penetrant uracil derivatives for target validation and phenotypic screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-BENZYL-3-METHYLURACIL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.